molecular formula C17H16N4O B5182855 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5182855
M. Wt: 292.33 g/mol
InChI Key: JKHZXKAFMCBHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its unique chemical structure and pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are several potential future directions for research on 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and its potential therapeutic applications.

Synthesis Methods

PPM can be synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Biginelli reaction. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. In this method, an aromatic aldehyde and an amino acid are reacted together to form an imine intermediate, which is then cyclized to form the final product.

Scientific Research Applications

6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-phenyl-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-16-14-12-18-17(20-9-4-5-10-20)19-15(14)8-11-21(16)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHZXKAFMCBHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

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